2-Ethoxy-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
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Overview
Description
2-Ethoxy-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic organic compound characterized by its complex structure, which includes an ethoxy group, a piperazine ring, and a trifluoromethyl-substituted pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The synthesis begins with the preparation of the piperazine intermediate. This can be achieved by reacting ethylenediamine with a suitable alkylating agent under basic conditions to form N-alkylpiperazine.
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Introduction of the Pyrimidine Moiety: : The next step involves the introduction of the pyrimidine ring. This can be done by reacting the piperazine intermediate with 4-chloro-6-(trifluoromethyl)pyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
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Ethoxy Group Addition: : The final step is the addition of the ethoxy group. This can be achieved by reacting the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety, potentially leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced derivatives of the pyrimidine or piperazine rings.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as a ligand for various biological targets.
Biological Research: It can be used as a tool compound to study the effects of trifluoromethyl-substituted pyrimidines on biological systems.
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it could act by binding to a particular enzyme or receptor, modulating its activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-1-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)ethanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Ethoxy-1-(4-(6-chloropyrimidin-4-yl)piperazin-1-yl)ethanone: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-Ethoxy-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone distinguishes it from similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to interact with biological targets.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better explore its potential in various scientific fields.
Properties
IUPAC Name |
2-ethoxy-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O2/c1-2-22-8-12(21)20-5-3-19(4-6-20)11-7-10(13(14,15)16)17-9-18-11/h7,9H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGVVVQARYJONR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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